1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
Description
Properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-14-4-2-5-16(12-14)24-13-18(23)22-10-7-15(8-11-22)25-19-17(20)6-3-9-21-19/h2-6,9,12,15H,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOHHRFKICSRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Chloropyridinyl Intermediate: This step involves the chlorination of pyridine to obtain 3-chloropyridine.
Piperidinylation: The chloropyridinyl intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl derivative.
Tolylation: The final step involves the reaction of the piperidinyl derivative with m-tolyl alcohol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Formation of the Chloropyridinyl Intermediate : Chlorination of pyridine to produce 3-chloropyridine.
- Piperidinylation : Reaction of the chloropyridinyl intermediate with piperidine.
- Tolylation : Final reaction with m-tolyl alcohol to yield the target compound.
These steps can be optimized for industrial production to enhance yield and purity.
Medicinal Chemistry
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has garnered attention for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines, potentially inducing apoptosis through modulation of apoptotic pathways.
- Antimicrobial Properties : Research suggests this compound could disrupt bacterial cell wall synthesis or interfere with metabolic pathways, showing promise against multiple bacterial strains.
Biological Research
The compound's structure allows it to interact with specific biological targets:
- Enzyme Inhibition : The chloropyridine moiety may facilitate binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : It may influence signaling pathways related to neurotransmission and cellular responses by binding to various receptors.
Chemical Manufacturing
In industrial applications, this compound can serve as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials or as a precursor in chemical manufacturing processes.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anticancer Mechanisms : A study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in breast cancer cell lines through caspase activation pathways. This suggests potential for development as an anticancer agent.
- Antimicrobial Efficacy : Research presented at the International Conference on Infectious Diseases demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, indicating its potential as a lead compound in antibiotic development.
- Neuroprotective Effects : Investigations into neurodegenerative diseases have shown that this compound may protect neuronal cells from oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
- 1-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
- 1-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
Uniqueness
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is unique due to the presence of the chloropyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic compound that has attracted attention for its potential biological activities. This compound features a chloropyridine moiety linked to a piperidine ring, which is further substituted with a tolyloxy group. Its unique structure suggests various interactions with biological targets, making it a candidate for research in medicinal chemistry and pharmacology.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 344.81 g/mol
- CAS Number : 1428374-02-0
The presence of the chloropyridine and piperidine rings may influence its biological activity, particularly in enzyme inhibition and receptor modulation.
The mechanism of action of this compound involves its interaction with specific molecular targets, potentially including:
- Enzyme Inhibition : The chloropyridine moiety may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways related to neurotransmission and cellular responses.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that chloropyridine derivatives can possess significant antibacterial and antifungal properties. The specific activity of this compound against various microbial strains remains to be fully elucidated but is an area of ongoing investigation.
Anticancer Activity
Initial studies suggest potential anticancer properties. The compound's structural features may allow it to interfere with cancer cell proliferation. For example, related compounds have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer). Further research is needed to determine the specific efficacy of this compound in similar assays.
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
- Study on Piperidine Derivatives : A series of piperidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that modifications in the side chains significantly affected their potency.
- Chloropyridine Analogs : Research focusing on chloropyridine analogs demonstrated promising results in inhibiting specific cancer cell lines, suggesting that the presence of the chloropyridine moiety enhances biological activity.
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of compounds similar to this compound. Key observations include:
| Compound | Activity | Target | Reference |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 | |
| Compound B | Antimicrobial | E. coli | |
| Compound C | Enzyme Inhibition | Kinase |
These studies emphasize the need for further exploration into the biological mechanisms at play and potential therapeutic applications.
Q & A
Q. How can computational methods predict metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
